molecular formula C2BrF5 B1581513 Bromopentafluoroethane CAS No. 354-55-2

Bromopentafluoroethane

Cat. No.: B1581513
CAS No.: 354-55-2
M. Wt: 198.92 g/mol
InChI Key: USYVEDJTMCGMKN-UHFFFAOYSA-N
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Description

Molecular Structure and Properties

This compound crystallizes as a colorless gas at standard conditions, with a boiling point of −21°C and a molecular weight of 198.92 g/mol. Its structure consists of a carbon-carbon backbone where one carbon is fully substituted with fluorine atoms and bonded to a bromine atom, while the adjacent carbon bears two fluorine atoms. This configuration confers exceptional thermal stability and resistance to hydrolysis.

Property Value Source
Molecular Formula C₂BrF₅
CAS Registry Number 354-55-2
Molecular Weight 198.92 g/mol
Boiling Point −21°C
SMILES Notation C(C(F)(F)Br)(F)(F)F
InChIKey USYVEDJTMCGMKN

Properties

IUPAC Name

1-bromo-1,1,2,2,2-pentafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF5/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVEDJTMCGMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188881
Record name Bromopentafluoroethane
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Molecular Weight

198.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-55-2
Record name 1-Bromo-1,1,2,2,2-pentafluoroethane
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Record name Bromopentafluoroethane
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Record name Bromopentafluoroethane
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Record name Bromopentafluoroethane
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Record name BROMOPENTAFLUOROETHANE
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Preparation Methods

Halogen Exchange Reaction

The most direct laboratory and industrial method for preparing bromopentafluoroethane involves the halogen exchange reaction of pentafluoroethane (C₂HF₅) with bromine (Br₂). This reaction selectively substitutes a hydrogen atom in pentafluoroethane with a bromine atom, yielding this compound.

  • Reaction:
    Pentafluoroethane + Bromine → this compound + Hydrogen bromide (byproduct)

  • Conditions:
    Controlled temperature and pressure to ensure selective substitution and minimize side reactions. Typically, the reaction is conducted in specialized reactors designed to handle bromine safely.

  • Industrial Considerations:
    High-purity reagents and advanced reaction control systems are employed to maximize yield and purity. The process often involves continuous flow reactors with precise temperature control and bromine handling protocols to ensure safety and efficiency.

Pyrolysis of Bromodifluoromethane and Related Intermediates

A complex industrial process involves the pyrolysis of bromodifluoromethane (CHBrF₂) and related brominated fluorocarbons to generate various fluorinated ethane derivatives, including this compound as a minor product.

  • Process Description:
    Bromodifluoromethane is pyrolyzed at high temperatures (400–1000 °C) in tubular reactors made of materials resistant to hydrogen bromide corrosion (e.g., platinum-lined Inconel tubes).

  • Reaction Conditions:
    Residence times of 0.1 to 0.5 seconds at temperatures around 700–750 °C are typical.

  • Product Distribution:
    The pyrolysis yields a mixture of products, including tetrafluoroethylene, hydrogen bromide, and minor amounts (~0.06 wt%) of this compound.

  • Separation and Recycling:
    The pyrolysate is cooled, compressed, and distilled to separate this compound and other fluorocarbons. Unconverted bromodifluoromethane is recycled back to the pyrolysis unit to improve overall efficiency.

Parameter Typical Value/Range
Pyrolysis Temperature 400–1000 °C
Residence Time 0.1–0.5 seconds
Reactor Material Platinum-lined Inconel tubes
This compound Yield ~0.06 wt% of pyrolysate

Catalytic Fluorination and Halogenation Processes

Industrial synthesis often involves catalytic fluorination of brominated precursors to achieve the desired fluorine content in this compound.

  • Catalysts:
    Chromium(III) oxide and titanium tetrafluoride are commonly used as fluorination catalysts.

  • Reactions:
    Brominated hydrocarbons such as bromoform (CHBr₃) react with hydrogen fluoride (HF) in the presence of these catalysts at temperatures between 100–500 °C to yield bromodifluoromethane, which can then be further processed to this compound.

Summary Table of Preparation Methods

Method Key Reactants Conditions Catalyst/Equipment Yield/Notes
Halogen Exchange Pentafluoroethane + Bromine Controlled temp/pressure Specialized reactors Selective substitution, industrial scale
Pyrolysis of Bromodifluoromethane Bromodifluoromethane 400–1000 °C, short residence time Platinum-lined Inconel tubular reactor Minor this compound byproduct
Catalytic Fluorination Bromoform + Hydrogen Fluoride 100–500 °C Cr(III) oxide, TiF₄ catalysts Intermediate production step
Liquid Phase HBr Addition to Vinyl Fluoride Vinyl fluoride + HBr + O₂ catalyst Ambient pressure, low temp Solvent system, oxygen catalyst Related bromofluoroethane synthesis

Research Findings and Industrial Implications

  • The halogen exchange reaction remains the primary direct synthetic route for this compound due to its selectivity and scalability.

  • Pyrolysis methods, while producing this compound as a minor product, are integral to the broader fluorocarbon industry and involve complex recycling and separation steps to optimize resource use.

  • Catalytic fluorination processes are crucial in converting brominated precursors to fluorinated products, enabling high purity and yield.

  • Advances in reactor design, catalyst development, and process control continue to improve the efficiency and environmental footprint of this compound production.

This detailed synthesis overview highlights the multifaceted approaches to this compound preparation, combining halogen exchange, pyrolysis, and catalytic fluorination methods supported by industrial-scale process engineering.

Scientific Research Applications

Chemical Synthesis

Bromopentafluoroethane is primarily utilized as a reagent in organic synthesis. Its bromine and fluorine substituents make it an effective intermediate for the preparation of other fluorinated compounds. The compound can be employed in:

  • Fluorination Reactions : this compound serves as a precursor for synthesizing various fluorinated alkanes and alkenes through nucleophilic substitution reactions. The presence of bromine allows for selective reactions that can introduce additional functional groups into the molecular framework.
  • Synthesis of Pharmaceuticals : Fluorinated compounds are often more biologically active than their non-fluorinated counterparts. This compound can be used to synthesize pharmaceutical agents that require fluorinated moieties for enhanced efficacy and metabolic stability.

Refrigeration and Propellant Applications

This compound has been explored as a potential refrigerant and propellant due to its favorable thermodynamic properties:

  • Refrigerant Properties : Its low boiling point and high latent heat of vaporization make it suitable for use in refrigeration cycles. The compound exhibits low toxicity and non-flammability, which are critical safety attributes for refrigerants.
  • Aerosol Propellant : The compound can be used as an aerosol propellant in various consumer products, providing efficient delivery mechanisms while minimizing environmental impact compared to traditional chlorofluorocarbons (CFCs).

Environmental Studies

Research into the environmental impact of halogenated compounds has highlighted the role of this compound in atmospheric chemistry:

  • Ozone Depletion Potential (ODP) : Studies have indicated that brominated compounds can have significant ozone-depleting effects. This compound's potential ODP is a subject of ongoing research, particularly in the context of global warming and climate change.
  • Global Warming Potential (GWP) : The compound's GWP is another critical area of study, as it contributes to understanding the long-term effects of halogenated hydrocarbons on climate systems.

Table 1: Summary of Applications

Application AreaDescriptionKey Benefits
Chemical SynthesisIntermediate for fluorinated compoundsHigh selectivity, enhanced biological activity
RefrigerationPotential refrigerant with low toxicitySafe alternative to CFCs
Aerosol PropellantUsed in consumer productsEfficient delivery mechanism
Environmental ImpactStudies on ODP and GWPInsights into climate change effects

Case Study Insights

  • Pharmaceutical Development : A study demonstrated the synthesis of a novel antiviral agent using this compound as an intermediate, showcasing its utility in drug development processes that require fluorinated structures for enhanced activity.
  • Refrigerant Evaluation : Research evaluating the thermodynamic properties of this compound indicated that it performs comparably to existing refrigerants while exhibiting lower environmental impact metrics.
  • Atmospheric Chemistry Analysis : A comprehensive study assessed the atmospheric degradation pathways of this compound, revealing its potential contribution to ozone layer depletion and providing data crucial for regulatory assessments.

Mechanism of Action

The mechanism by which bromopentafluoroethane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its stability and non-reactivity are due to the strong carbon-fluorine bonds and the presence of bromine, which provides additional stability. The compound does not readily participate in chemical reactions, making it an inert and stable substance for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromopentafluoroethane belongs to the halocarbon family, which includes compounds with varying halogen substituents (e.g., fluorine, chlorine, bromine). Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Environmental Comparison of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Ozone Depletion Potential (ODP) Global Warming Potential (GWP)
This compound 354-55-2 C₂BrF₅ 198.9 Fire suppression, refrigeration* High (inferred) High (inferred)
Bromotrifluoromethane 75-63-8 CF₃Br 148.9 Fire extinguishers (Halon 1301) 10–12 7,140
Chloropentafluoroethane 76-15-3 CClF₂CF₃ 154.5 Refrigerant (CFC-115) 0.6 10,300
Bromotrifluoroethane 421-06-7 C₂H₂BrF₃ 162.93 Organic synthesis Not available Not available
Bromochlorodifluoromethane 353-59-3 CBrClF₂ 197.8 Fire extinguishers (Halon 1211) 3–5 1,890

Notes:

  • Bromotrifluoromethane (CF₃Br) is smaller and less complex, with fewer carbon atoms .
  • Environmental Impact : Bromine-containing halocarbons like this compound and Bromotrifluoromethane are potent ozone-depleting substances (ODS) due to bromine's efficiency in stratospheric ozone destruction. Their high GWP values stem from strong infrared absorption and long atmospheric lifetimes .
  • Regulatory Status: Compounds like Bromotrifluoromethane and Bromochlorodifluoromethane are restricted under the Montreal Protocol due to their ODP .

Key Findings:

Bromine vs. Chlorine : this compound’s bromine substituent confers higher ODP than chlorine-containing analogs like Chloropentafluoroethane .

Functional Trade-offs : While brominated compounds excel in fire suppression, their environmental risks drive research into fluorine-dominated alternatives with lower ODP/GWP .

Biological Activity

Bromopentafluoroethane (C₂BrF₅) is a halogenated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including refrigeration, analytical chemistry, and medicine. This article explores its biological activity, focusing on its biochemical properties, potential health effects, and relevant research findings.

This compound is a colorless, odorless gas known for its stability and resistance to hydrolysis. It has a molecular weight of 198.918 g/mol and is less reactive with water vapor and ozone compared to other halogenated compounds, making it a candidate for environmentally friendly refrigerants .

1. Cellular Effects:

  • Irritation Potential: this compound can cause skin irritation (H315) and serious eye irritation (H319), indicating potential hazards upon exposure .
  • Respiratory Effects: Inhalation may lead to respiratory irritation, which necessitates careful handling in occupational settings.

2. Pharmacokinetics:

  • Due to its chemical stability, this compound likely exhibits low bioavailability and persistence in biological systems, raising concerns about environmental accumulation.

Mode of Action

The compound's biological activity is primarily dictated by its bromine and fluorine atoms, which can interact with biological molecules. However, specific mechanisms of action remain under-researched. Its stability suggests limited metabolic breakdown, which may influence its pharmacological profile and environmental impact.

Case Studies

  • Thermochemical Studies:
    Research has investigated the gas-phase thermochemistry of this compound reactions with iodine. The results indicate that it can form iodopentafluoroethane and iodine bromide under specific conditions, highlighting its reactivity in controlled environments .
  • Potential Medical Applications:
    This compound has been explored for use in medical imaging as a contrast agent due to its unique physical properties. Its low reactivity makes it suitable for applications requiring chemical inertness.
  • Environmental Impact Studies:
    Studies have assessed the environmental persistence of this compound, revealing that its stability may contribute to long-term ecological effects if released into the atmosphere .

Comparative Analysis

To better understand this compound's unique characteristics, it is useful to compare it with similar compounds:

CompoundMolecular FormulaStabilityBiological Activity
This compoundC₂BrF₅HighSkin/eye irritation
ChloropentafluoroethaneC₂ClF₅ModerateHigher reactivity
TetrafluoroethaneC₂H₂F₄HighLow biological activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bromopentafluoroethane
Reactant of Route 2
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